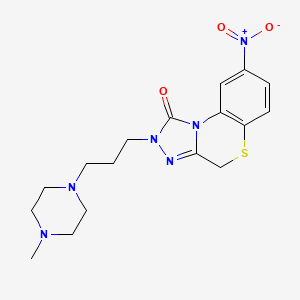

1H-s-Triazolo(3,4-c)(1,4)benzothiazin-1-one, 2,4-dihydro-2-(3-(4-methyl-1-piperazinyl)propyl)-8-nitro-

説明

1H-s-Triazolo(3,4-c)(1,4)benzothiazin-1-one, 2,4-dihydro-2-(3-(4-methyl-1-piperazinyl)propyl)-8-nitro- is a complex organic compound that belongs to the class of triazolobenzothiazines

特性

CAS番号 |

110225-75-7 |

|---|---|

分子式 |

C17H22N6O3S |

分子量 |

390.5 g/mol |

IUPAC名 |

2-[3-(4-methylpiperazin-1-yl)propyl]-8-nitro-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazin-1-one |

InChI |

InChI=1S/C17H22N6O3S/c1-19-7-9-20(10-8-19)5-2-6-21-17(24)22-14-11-13(23(25)26)3-4-15(14)27-12-16(22)18-21/h3-4,11H,2,5-10,12H2,1H3 |

InChIキー |

YNLYYKBZHVMAQV-UHFFFAOYSA-N |

正規SMILES |

CN1CCN(CC1)CCCN2C(=O)N3C(=N2)CSC4=C3C=C(C=C4)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1H-s-Triazolo(3,4-c)(1,4)benzothiazin-1-one, 2,4-dihydro-2-(3-(4-methyl-1-piperazinyl)propyl)-8-nitro- typically involves multi-step organic reactions. The starting materials often include benzothiazine derivatives and triazole precursors. Common reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques.

化学反応の分析

4. 科学研究への応用

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌性や抗がん性などの潜在的な生物活性を研究されています。

医学: さまざまな疾患の治療における潜在的な治療効果について調査されています。

産業: 新しい材料や化学プロセスの開発に利用されています。

科学的研究の応用

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

6. 類似の化合物との比較

類似の化合物

類似の化合物には、他のトリアゾロベンゾチアジンおよび関連するヘテロ環式化合物があります。例としては以下のようなものがあります。

- さまざまな置換基を持つ1H-s-トリアゾロ(3,4-c)(1,4)ベンゾチアジン-1-オン誘導体。

- 類似の構造的特徴を持つ他のトリアゾール含有化合物。

独自性

1H-s-トリアゾロ(3,4-c)(1,4)ベンゾチアジン-1-オン, 2,4-ジヒドロ-2-(3-(4-メチル-1-ピペラジニル)プロピル)-8-ニトロ-の独自性は、その特定の構造的特徴とニトロ基の存在にあります。これらは、その独特の生物活性と化学反応性に貢献する可能性があります。

類似化合物との比較

Similar Compounds

Similar compounds include other triazolobenzothiazines and related heterocyclic compounds. Examples include:

- 1H-s-Triazolo(3,4-c)(1,4)benzothiazin-1-one derivatives with different substituents.

- Other triazole-containing compounds with similar structural features.

Uniqueness

The uniqueness of 1H-s-Triazolo(3,4-c)(1,4)benzothiazin-1-one, 2,4-dihydro-2-(3-(4-methyl-1-piperazinyl)propyl)-8-nitro- lies in its specific structural features and the presence of the nitro group, which may contribute to its distinct biological activities and chemical reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。